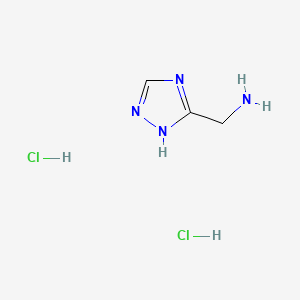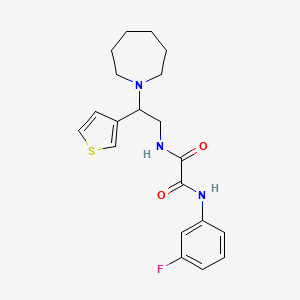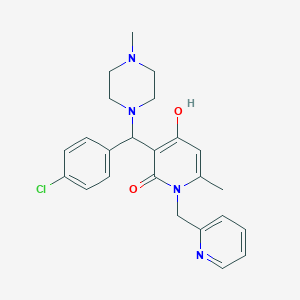
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-fluorobenzamide, also known as GSK2606414, is a selective inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). It is a small molecule drug that has shown potential in treating cancer, neurodegenerative diseases, and viral infections.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-fluorobenzamide and its derivatives have shown promising antimicrobial activities. The presence of a fluorine atom in the 4th position of the benzoyl group has been essential for enhancing antimicrobial effectiveness. For example, specific derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the potential of these compounds as antimicrobial agents (Desai et al., 2013).
Cancer Research and Imaging
In the field of cancer research and imaging, fluorobenzamide derivatives, particularly those labeled with fluorine-18, have been explored as potential ligands for positron emission tomography (PET) imaging of σ receptors in solid tumors. These studies have found that certain derivatives bind with high affinity and selectivity to σ receptors, making them promising candidates for PET imaging to assess the status of solid tumors in humans (Shiue et al., 1997).
Antitumor Agents
A distinct application involves the use of related dihydrobenzofuran lignans as potential antitumor agents that inhibit tubulin polymerization. These compounds, through biomimetic synthesis, have shown activity in vitro against a range of human tumor cell lines, particularly leukemia and breast cancer cell lines. The mechanism of action has been linked to the interaction at the colchicine binding site of tubulin, offering a new avenue for the development of antimitotic and potential antitumor therapies (Pieters et al., 1999).
Antiepileptic Drug Development
In the search for new antiepileptic drugs, derivatives of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-fluorobenzamide have been designed and synthesized, demonstrating significant anticonvulsant activity. These findings underscore the potential of these compounds in the development of novel therapies for epilepsy (Rajak et al., 2010).
Propiedades
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO3/c1-14-19-13-18(25-23(27)16-7-9-17(24)10-8-16)11-12-20(19)28-22(14)21(26)15-5-3-2-4-6-15/h2-13H,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDZHXPBHVEPBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2410261.png)

![N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2410267.png)



![2-methyl-N-{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2410272.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2410273.png)
![2-[(4-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2410276.png)
![3,4,5,6-tetrachloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-2-carboxamide](/img/structure/B2410280.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2410282.png)

